

Application Notes and Protocols: Hs27 Cells in 3D Bioprinting and Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the human foreskin fibroblast cell line, Hs27, in the fields of 3D bioprinting and tissue engineering. This document outlines methodologies for creating 3D tissue constructs, particularly for skin models, and assessing their viability and functionality.

Introduction to Hs27 Cells in 3D Tissue Engineering

Hs27 is a well-characterized human fibroblast cell line derived from normal foreskin tissue. In tissue engineering, fibroblasts are crucial for secreting and organizing the extracellular matrix (ECM), providing the structural and biochemical support essential for tissue development and function. When used in 3D bioprinting, Hs27 cells can recapitulate the dermal layer of the skin, making them an invaluable tool for creating more physiologically relevant in vitro models for drug screening, disease modeling, and regenerative medicine.

Co-culturing Hs27 fibroblasts with keratinocytes, such as the HaCaT cell line, allows for the generation of full-thickness skin equivalents, providing a robust platform for studying epithelial-mesenchymal interactions and skin biology.[1][2][3][4]

Key Applications

 Dermal Tissue Models: Creation of single-layer dermal constructs for studying fibroblast behavior and ECM deposition.



- Full-Thickness Skin Equivalents: Co-printing or co-culturing with keratinocytes to develop multi-layered skin models.[1][2][3][4]
- Wound Healing Models: Investigating the role of fibroblasts in wound closure and scar formation.
- Drug Toxicity and Efficacy Screening: Assessing the effects of compounds on skin cells in a 3D environment.
- Cosmetic Testing: Evaluating the safety and efficacy of cosmetic ingredients on engineered skin.

Quantitative Data Summary

The following tables summarize key quantitative parameters often assessed in 3D bioprinting applications using fibroblasts. While data specific to Hs27 cells are prioritized, representative data from other human dermal fibroblasts are also included to provide a comparative baseline.

Table 1: Cell Viability in 3D Bioprinted Constructs



Bioink Compositio n	Cell Type	Printing Modality	Time Point	Cell Viability (%)	Citation
Gelatin Methacryloyl (GeIMA)	3T3 Fibroblasts	Stereolithogr aphy	Day 5	> 85%	[5]
Alginate/Gela tin	hMSCs	Extrusion	Post-printing	~85%	[6]
Fibrin-based	Primary Fibroblasts	Extrusion	Day 1	> 90%	[7]
Collagen Type I	Primary Articular Chondrocytes	Extrusion	Post-printing	~95%	[6]
PEG-αMA	Human Pulmonary Adventitial Fibroblasts	Extrusion (FRESH)	Day 7	~80-90%	[8]
High- Concentratio n Collagen	L929 Fibroblasts	Extrusion	Day 5	~90%	[9]

Table 2: Cell Proliferation in 3D Hydrogel Scaffolds



Hydrogel	Cell Type	Assay	Time Points	Proliferatio n Trend	Citation
GelMA/Algina te	Human Fibroblasts	AlamarBlue, PicoGreen	Day 1, 3, 7, 14, 21	Significant increase over 21 days	[10][11]
Fibrin	Primary Cardiac Fibroblasts	Not specified	Not specified	Active proliferation observed	[12]
Collagen Type I	Human Fibroblasts	Not specified	Day 1, 14, 28	Increase in cell density over 28 days	[13]

Table 3: Extracellular Matrix (ECM) Deposition in 3D Cultures



Cell Type	3D Culture System	ECM Component	Quantificati on Method	Key Findings	Citation
Human Dermal Fibroblasts	Electrospun PCL Scaffold	Collagen I, Fibronectin, Laminin	Immunofluore scence	Increased deposition over 14 days	[14]
Human Fibroblasts	Scaffold-free Ring Construct	Fibrillar Collagen	Second- Harmonic Generation Microscopy	Significant increase in collagen density and alignment over 28 days	[13]
Pancreatic CAFs	Ficoll-media (Pseudo-3D)	Collagen III (PRO-C3), Collagen VI (PRO-C6)	ELISA	Upregulation in CAFs compared to normal fibroblasts	[15]
Cardiac Fibroblasts	3D Fibrin Gels	Collagen I	Immunostaini ng	Cell- associated and fibrillar collagen deposition observed	[12]

Experimental Protocols

Protocol 1: Preparation of Hs27 Cell-Laden Bioink (Collagen-Based)

This protocol describes the preparation of a collagen-based bioink suitable for encapsulating Hs27 fibroblasts.

Materials:

Hs27 cells



- Complete culture medium (e.g., DMEM with 10% FBS)
- Collagen Type I, sterile solution (e.g., rat tail or bovine)
- 10x Phosphate Buffered Saline (PBS)
- Sterile, cell-culture grade water
- 1N NaOH, sterile
- Sterile, pre-chilled pipette tips and microcentrifuge tubes
- Centrifuge

Procedure:

- Cell Preparation:
 - Culture Hs27 cells to 70-80% confluency.
 - Trypsinize the cells, neutralize with complete culture medium, and centrifuge at 200 x g for 5 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in a small volume of serum-free medium to achieve a high cell density (e.g., 1 x 10⁷ cells/mL). Keep on ice.
- Bioink Formulation (on ice):
 - In a sterile, pre-chilled microcentrifuge tube, combine the following in order:
 - 10x PBS
 - Sterile, cell-culture grade water
 - Collagen Type I solution
 - Mix gently by pipetting up and down. Avoid introducing air bubbles.



- Neutralize the acidic collagen solution by adding 1N NaOH dropwise while gently mixing.
 Monitor the pH with pH paper until it reaches ~7.4 (a color change to pink/orange is indicative).
- Add the chilled Hs27 cell suspension to the neutralized collagen solution to achieve the desired final cell concentration (typically 1-5 x 10⁶ cells/mL).
- Gently mix the cell-bioink suspension to ensure a homogenous distribution of cells.
- Loading the Bioprinter:
 - Transfer the cell-laden bioink into a sterile bioprinter cartridge, ensuring no air bubbles are trapped.
 - · Keep the cartridge on ice until ready to print.

Protocol 2: 3D Bioprinting of a Dermal Construct

This protocol outlines the extrusion-based bioprinting of a simple dermal construct using the Hs27-laden collagen bioink.

Materials:

- Prepared Hs27 cell-laden collagen bioink
- Extrusion-based 3D bioprinter
- Sterile printing nozzle (e.g., 22-27 gauge)
- Sterile culture dish or multi-well plate
- · Complete culture medium

Procedure:

- Printer Setup:
 - Sterilize the printing area and install the sterile nozzle onto the printhead.



- Load the bioink cartridge into the printhead.
- Calibrate the printer according to the manufacturer's instructions.
- · Printing Process:
 - Design a simple geometry (e.g., a lattice or disc) using the bioprinter's software.
 - Set the printing parameters. These will need to be optimized for your specific printer and bioink viscosity, but starting parameters can be:
 - Print Speed: 5-10 mm/s
 - Extrusion Pressure: 10-30 PSI
 - Layer Height: 0.2-0.3 mm
 - Print the construct directly into a sterile culture dish.
- Post-Printing Crosslinking and Culture:
 - After printing, place the culture dish in a 37°C incubator for 30-60 minutes to allow for thermal gelation of the collagen.
 - Gently add pre-warmed complete culture medium to the dish, ensuring the construct is fully submerged.
 - Culture the construct at 37°C and 5% CO2, changing the medium every 2-3 days.

Protocol 3: Co-culture with Keratinocytes for a Skin Equivalent Model

This protocol describes the seeding of HaCaT keratinocytes onto the bioprinted Hs27 dermal construct to create a bilayered skin model.[16]

Materials:

3D bioprinted Hs27 dermal construct (cultured for 3-5 days)



- HaCaT keratinocytes
- Keratinocyte growth medium
- Culture inserts (e.g., Transwell®)

Procedure:

- Dermal Layer Maturation:
 - Culture the bioprinted Hs27 construct for 3-5 days to allow for cell spreading and initial ECM deposition.
- Keratinocyte Seeding:
 - Transfer the dermal construct onto a sterile culture insert.
 - Prepare a suspension of HaCaT cells in keratinocyte growth medium.
 - Carefully seed the HaCaT cells onto the surface of the dermal construct at a high density.
- Air-Liquid Interface (ALI) Culture:
 - Culture the co-culture construct submerged in keratinocyte growth medium for 2 days to allow for keratinocyte attachment.
 - After 2 days, raise the construct to an air-liquid interface by lowering the medium level so
 that the basal side of the dermal layer is in contact with the medium, and the apical side
 with the keratinocytes is exposed to air. This promotes keratinocyte stratification and
 differentiation.
 - Continue to culture at the ALI for up to 14 days, changing the medium every 2-3 days.

Protocol 4: Assessment of Cell Viability (Live/Dead Assay)

This protocol provides a general method for determining the viability of Hs27 cells within the 3D bioprinted construct.[17][18][19][20]



Materials:

- 3D bioprinted construct
- Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
- Sterile PBS
- Fluorescence or confocal microscope

Procedure:

- Preparation of Staining Solution:
 - Prepare a working solution of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in sterile PBS according to the manufacturer's instructions.
- Staining:
 - Gently wash the 3D construct twice with sterile PBS to remove culture medium.
 - Add a sufficient volume of the staining solution to completely cover the construct.
 - Incubate the construct at 37°C for 30-60 minutes, protected from light.
- Imaging:
 - After incubation, carefully wash the construct with PBS.
 - Image the construct using a fluorescence or confocal microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.
 - Cell viability can be quantified by counting the number of live and dead cells in multiple representative images and calculating the percentage of live cells.

Protocol 5: Immunofluorescence Staining for Collagen I



This protocol details the staining of Collagen I to visualize ECM deposition by Hs27 cells in the 3D construct.[1][21][22]

Materials:

- 3D bioprinted construct
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary antibody: anti-Collagen I
- Fluorescently-labeled secondary antibody
- DAPI (for nuclear counterstaining)
- Mounting medium
- Confocal microscope

Procedure:

- Fixation:
 - Gently wash the construct with PBS.
 - Fix the construct in 4% PFA for 20-30 minutes at room temperature.
 - Wash three times with PBS.
- Permeabilization (for intracellular staining, if needed):
 - Incubate the construct in permeabilization buffer for 10-15 minutes.
 - Wash three times with PBS.



· Blocking:

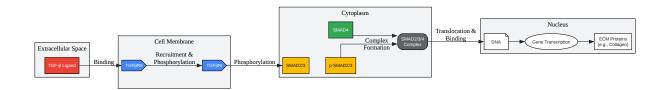
- Incubate the construct in blocking buffer for 1 hour at room temperature to reduce nonspecific antibody binding.
- Antibody Incubation:
 - Dilute the primary anti-Collagen I antibody in blocking buffer according to the manufacturer's recommendation.
 - Incubate the construct with the primary antibody overnight at 4°C.
 - Wash three times with PBS.
 - Dilute the fluorescently-labeled secondary antibody in blocking buffer.
 - Incubate the construct with the secondary antibody for 1-2 hours at room temperature, protected from light.
 - Wash three times with PBS.
- Counterstaining and Mounting:
 - Incubate the construct with DAPI solution for 5-10 minutes to stain cell nuclei.
 - Wash with PBS.
 - o Mount the construct on a microscope slide using an appropriate mounting medium.
- Imaging:
 - Visualize the stained construct using a confocal microscope.

Signaling Pathways and Visualizations TGF-β Signaling in Fibroblast Activation and ECM Production



The Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of fibroblast function, playing a critical role in stimulating the production of ECM proteins like collagen and fibronectin.[23][24][25][26][27] Understanding and potentially modulating this pathway is key in tissue engineering applications aimed at promoting tissue regeneration or modeling fibrotic diseases.

The canonical TGF- β signaling pathway is initiated by the binding of a TGF- β ligand to its type II receptor (TGF β RII), which then recruits and phosphorylates the type I receptor (TGF β RI). The activated TGF β RI phosphorylates receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common mediator SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes, including those encoding for collagen and other ECM components.[23][24][25][26]



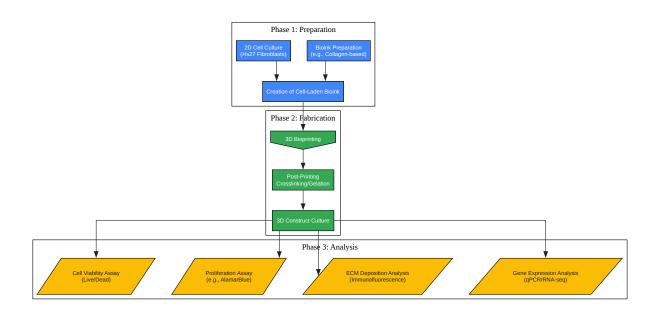
Click to download full resolution via product page

Caption: Canonical TGF-β signaling pathway in fibroblasts.

Experimental Workflow: From Cell Culture to 3D Construct Analysis

The following diagram illustrates the typical workflow for creating and analyzing a 3D bioprinted tissue construct using Hs27 cells.





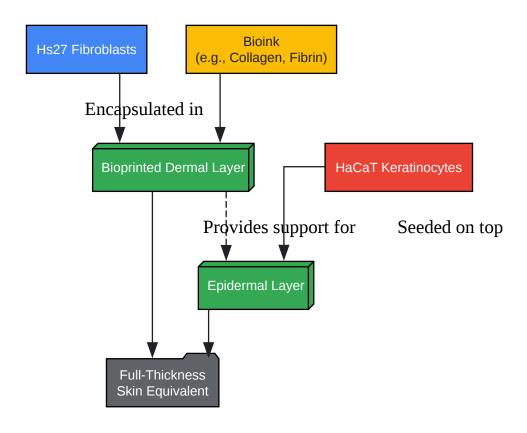
Click to download full resolution via product page

Caption: General workflow for 3D bioprinting with Hs27 cells.

Logical Relationship: Co-culture Model for Skin Equivalents



This diagram illustrates the relationship between the different cell types and layers in a 3D bioprinted skin equivalent model.



Click to download full resolution via product page

Caption: Co-culture model for a 3D bioprinted skin equivalent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Advanced BioMatrix Immunofluorescence Staining of Collagen [advancedbiomatrix.com]
- 2. Protocol for 3D Bioprinting a Co-culture Skin Model Using a Natural Fibrin-Based Bioink as an Infection Model PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D Bioprinting a Novel Skin Co-Culture Model Using Human Keratinocytes and Fibroblasts PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application





- 4. Three-Dimensional Skin Tissue Printing with Human Skin Cell Lines and Mouse Skin-Derived Epidermal and Dermal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on cell damage, viability, and functionality during 3D bioprinting PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogel-based 3D bioprinting: A comprehensive review on cell-laden hydrogels, bioink formulations, and future perspectives PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibrin-based Bioinks: New Tricks from an Old Dog PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Silk Fibroin-Enriched Bioink Promotes Cell Proliferation in 3D-Bioprinted Constructs -PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring cell proliferation in bioprinting research PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantifying Cell-Derived Changes in Collagen Synthesis, Alignment, and Mechanics in a 3D Connective Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of extracellular matrix proteins secreted by human dermal fibroblasts cultured in 3D electrospun scaffolds PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.thewellbio.com [cdn.thewellbio.com]
- 18. allevi3d.com [allevi3d.com]
- 19. ilexlife.com [ilexlife.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. sciencellonline.com [sciencellonline.com]
- 22. Imaging Cells in Three-Dimensional Collagen Matrix PMC [pmc.ncbi.nlm.nih.gov]
- 23. Extracellular matrix as a contextual determinant of transforming growth factor-β signaling in epithelial-mesenchymal transition and in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Transforming growth factor-β and fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]







 To cite this document: BenchChem. [Application Notes and Protocols: Hs27 Cells in 3D Bioprinting and Tissue Engineering]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824631#application-of-hs27-cells-in-3d-bioprinting-and-tissue-engineering]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com